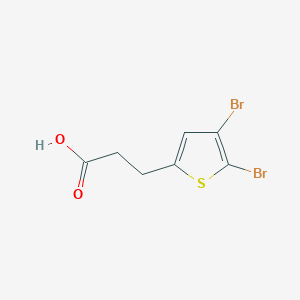

3-(4,5-Dibromothiophen-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4,5-Dibromothiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 . It is intended for research use only.

Molecular Structure Analysis

The molecular structure of “3-(4,5-Dibromothiophen-2-yl)propanoic acid” consists of a thiophene ring (a five-membered ring with one sulfur atom and four carbon atoms) with two bromine atoms attached at the 4th and 5th positions. A propanoic acid group is attached to the 3rd position of the thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4,5-Dibromothiophen-2-yl)propanoic acid” such as melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación

Molecular Engineering for Solar Cell Applications

Researchers have engineered organic sensitizers, which include structures analogous to 3-(4,5-Dibromothiophen-2-yl)propanoic acid, for solar cell applications. These organic sensitizers, upon anchoring onto TiO2 films, exhibit high incident photon-to-current conversion efficiency. This suggests their potential in improving the efficiency of solar cells through enhanced light harvesting and electron transfer mechanisms. The detailed photovoltaic and computational analysis of these sensitizers provides insights into their structural, electronic, and optical properties, which are crucial for optimizing solar cell performance (Kim et al., 2006).

Fluorescence Derivatisation for Biological Assays

The derivatisation of amino acids with compounds structurally related to 3-(4,5-Dibromothiophen-2-yl)propanoic acid has been explored for enhancing fluorescence in biological assays. These derivatised amino acids exhibit strong fluorescence, making them useful for biological imaging and assays. The development of blue benzo[a]phenoxazinium conjugates from these derivatives further extends their applicability in biological studies due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).

Corrosion Inhibition

Quinoxaline-based propanones, which share a functional similarity with 3-(4,5-Dibromothiophen-2-yl)propanoic acid, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective corrosion inhibition by forming a protective layer on the metal surface, suggesting their potential application in protecting industrial machinery and infrastructure from corrosive damage. The combination of experimental and computational studies provides a comprehensive understanding of their inhibitive action and adsorption properties (Olasunkanmi & Ebenso, 2019).

Advanced Oxidation Processes for Wastewater Treatment

The degradation of environmentally persistent chemicals using advanced oxidation processes involves intermediate products that may include or relate to the chemical structure of 3-(4,5-Dibromothiophen-2-yl)propanoic acid. Identifying these intermediates is crucial for understanding the degradation pathways and improving the efficiency of wastewater treatment processes (Sun & Pignatello, 1993).

Conversion of Ethanol to Propene

The catalytic conversion of bio-ethanol to propene is a subject of significant interest for sustainable chemical production. Catalysts designed for this purpose may utilize principles related to the reactivity of compounds like 3-(4,5-Dibromothiophen-2-yl)propanoic acid. Understanding the reaction mechanisms and pathways, as well as the role of different catalysts, is essential for developing more efficient processes for converting renewable resources into valuable chemical products (Iwamoto, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4,5-dibromothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXSACKZYBGJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)

![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)